molecular formula C9H16O2 B6146424 1-methoxy-4-methylcyclohexane-1-carbaldehyde CAS No. 1849301-59-2

1-methoxy-4-methylcyclohexane-1-carbaldehyde

Cat. No.: B6146424
CAS No.: 1849301-59-2
M. Wt: 156.2
InChI Key:
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Description

1-methoxy-4-methylcyclohexane-1-carbaldehyde is an organic compound with the molecular formula C9H16O2 It is a derivative of cyclohexane, featuring a methoxy group and a methyl group attached to the cyclohexane ring, along with an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

1-methoxy-4-methylcyclohexane-1-carbaldehyde can be synthesized through several methods. One common approach involves the reaction of 4-methylcyclohexanone with methanol in the presence of an acid catalyst to form 1-methoxy-4-methylcyclohexanol. This intermediate is then oxidized using an oxidizing agent such as pyridinium chlorochromate (PCC) to yield this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale oxidation processes using more efficient and cost-effective oxidizing agents. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-methoxy-4-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be further oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as halogens (e.g., bromine) and nucleophiles (e.g., amines) can be used for substitution reactions.

Major Products Formed

    Oxidation: 1-methoxy-4-methylcyclohexane-1-carboxylic acid.

    Reduction: 1-methoxy-4-methylcyclohexanol.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-methoxy-4-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-methoxy-4-methylcyclohexane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The methoxy and methyl groups may also influence the compound’s overall reactivity and interactions with other molecules.

Comparison with Similar Compounds

1-methoxy-4-methylcyclohexane-1-carbaldehyde can be compared with other similar compounds, such as:

    4-methoxy-4-methylcyclohexane-1-carbaldehyde: Similar structure but different substitution pattern.

    4-methylcyclohexane-1-carbaldehyde: Lacks the methoxy group.

    1-methoxycyclohexane-1-carbaldehyde: Lacks the methyl group.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical properties and reactivity.

Properties

CAS No.

1849301-59-2

Molecular Formula

C9H16O2

Molecular Weight

156.2

Purity

95

Origin of Product

United States

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